molecular formula C7H13NO3S B045373 N-Isobutyryl-L-cysteine CAS No. 124529-02-8

N-Isobutyryl-L-cysteine

Cat. No. B045373
M. Wt: 191.25 g/mol
InChI Key: BWBQXMAXLAHHTK-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of N-Isobutyryl-L-cysteine involves chemical procedures that yield this compound with specific characteristics. Notably, novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA, cysteamine) conjugates have been designed and synthesized, demonstrating potential applications due to their antioxidant and anti-HIV properties in human macrophages (Smietana et al., 2008).

Molecular Structure Analysis

Studies on gold nanoparticles covered with N-isobutyryl-L-cysteine have provided insight into the molecular structure and optical activity of the compound. These particles, highly soluble in water, allow for the application of chiroptical techniques, offering a basis for understanding its molecular structure through vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy (Gautier & Bürgi, 2006).

Chemical Reactions and Properties

Chemical reactions involving N-Isobutyryl-L-cysteine, such as those with the substrate analogue delta-(l-alpha-aminoadipoyl)-l-cysteinyl-d-alpha-aminobutyrate, shed light on the compound's reactivity and interaction with enzymes. These reactions have provided valuable information about the production of beta-lactam products, highlighting the compound's chemical reactivity and potential for synthesis applications (Long et al., 2003).

Physical Properties Analysis

The preparation of gold nanoparticles with N-Isobutyryl-L-cysteine has facilitated the study of its physical properties, particularly in terms of solubility and optical activity. The ability to separate these particles according to their charge and size into well-defined compounds has enabled a deeper understanding of the physical attributes of N-Isobutyryl-L-cysteine-conjugated materials (Gautier & Bürgi, 2006).

Chemical Properties Analysis

The chemical properties of N-Isobutyryl-L-cysteine have been explored through its interactions and effects in various biochemical contexts. Its role as a donor of systemic thiols, however, has shown no significant effect on exacerbation rates in chronic bronchitis, suggesting a complex interplay of its chemical properties in biological systems (Ekberg-Jansson et al., 1999).

Scientific Research Applications

  • Enantioselective Recognition : Modified gold electrodes using N-isobutyryl-cysteine can enantioselectively recognize dopa enantiomers, making them useful for specific detection of dopa enantiomers in the presence of ascorbic acid or tyrosine (Han et al., 2012).

  • Antioxidant and Anti-HIV Properties : New conjugates of N-isobutyryl-L-cysteine/MEA show promising properties as antioxidants and in anti-HIV applications in human macrophages, suggesting potential in HIV infection treatment (Smietana et al., 2008).

  • Optical Activity in Nanoparticles : Gold nanoparticles covered with N-isobutyryl-cysteine demonstrate strong optical activity in the UV-vis and infrared spectra, providing a basis for further investigation into nanotechnology and material sciences (Gautier & Bürgi, 2006).

  • Selective Adsorption : The selective adsorption of human serum albumin on surfaces modified with N-isobutyryl-cysteine enantiomers has been observed, indicating the compound's potential in bioengineering and medical sciences (Chen et al., 2012).

Future Directions

“N-Isobutyryl-L-cysteine” has potential applications in the field of chiral bio-interfaces for controlling biological response and the further application of interface chirality materials for biomedical . It has been used in studies involving the interaction between chiral interfaces and L-methotrexate .

properties

IUPAC Name

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154424
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyryl-L-cysteine

CAS RN

124529-02-8
Record name N-Isobutyrylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
536
Citations
M Smietana, P Clayette, P Mialocq, JJ Vasseur… - Bioorganic chemistry, 2008 - Elsevier
… In conclusion, a series of new N-isobutyryl-l-cysteine derivatives was synthesized and their potential as antioxidants was evaluated, and compared with known pro-GSH compounds. …
Number of citations: 25 www.sciencedirect.com
H Brückner, T Westhauser, H Godel - Journal of Chromatography A, 1995 - Elsevier
… Among the various reagents tested for their suitability for separating multicomponent mixtures of DL-AAs, N-isobutyryl-L-cysteine (IBLC) and its enantiomer N-isobutyryl-o-cysteine (IBDC…
Number of citations: 42 www.sciencedirect.com
C Gautier, T Bürgi - Journal of the American Chemical Society, 2006 - ACS Publications
… (N-acetyl-l-cysteine and N-isobutyryl-l-cysteine) is likely also … The conformation of N-isobutyryl-l-cysteine adsorbed on gold … The N-isobutyryl-l-cysteine protected MPNs are charged and …
Number of citations: 288 pubs.acs.org
AX Chen, H Wang, S Duan, HM Zhang… - Acta Physico-Chimica …, 2017 - ingentaconnect.com
… The potential-induced phase transition of N-isobutyryl-L-cysteine (L-NIBC) SAMs on Au(111) surfaces was investigated by in-situ electrochemical scanning tunneling microscopy (EC-…
Number of citations: 3 www.ingentaconnect.com
H Brückner, R Wittner, H Godel - Chromatographia, 1991 - Springer
… Synthesis of N-isobutyryl-L-cysteine (IBLC): … Electron-impact mass spectrum and fragmentation scheme of the reagent N-isobutyryl-L-cysteine (IBLC). …
Number of citations: 67 link.springer.com
L Galgóczy, L Kovács, K Krizsán, T Papp, C Vágvölgyi - Mycopathologia, 2009 - Springer
… , N-isobutyryl-d-cysteine, and N-isobutyryl-l-cysteine) were investigated on 20 fungal isolates … , N-acetyl-cysteine, and N-isobutyryl-l-cysteine. Microscopic observations revealed that 10 …
Number of citations: 15 link.springer.com
Q Chen, J Zhou, Q Han, Y Wang, Y Fu - Biochemical engineering journal, 2012 - Elsevier
… Larger electrochemical response signals were observed after HSA adsorbed on N-isobutyryl-l-cysteine-Au than N-isobutyryl-d-cysteine-Au. ► This work provides a reference for …
Number of citations: 14 www.sciencedirect.com
L Galgóczy, L Kovács, K Krizsán… - … on Agriculture and …, 2012 - search.proquest.com
… , N-isobutyryl-D-cysteine and N-isobutyryl-L-cysteine) against 20 zygomyceteous fungal … Lcysteine, N-acetyl-cysteine and N-isobutyryl-L-cysteine when a strain was sensitive to them…
Number of citations: 4 search.proquest.com
B Brucher, J Rudat, C Syldatk, O Vielhauer - Chromatographia, 2010 - Springer
… -amino acid enantiomers by precolumn derivatization with OPA and N-isobutyryl-l-cysteine. … We decided to use N-isobutyryl-L-cysteine (IBLC) because it is readily available and has …
Number of citations: 13 link.springer.com
H Bruckner, T Westhauser, H Godel - Journal of Chromatography A, 1995 - elibrary.ru
… chromatographic determination of d-and l-amino acids (dl-AAs) by automated precolumn derivatization with o-phthaldialdehyde together with the chiral thiol N-isobutyryl-l-cysteine [J. …
Number of citations: 20 elibrary.ru

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